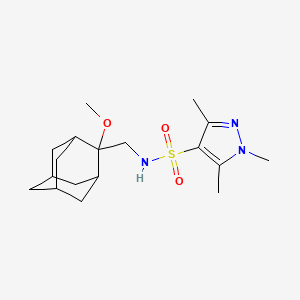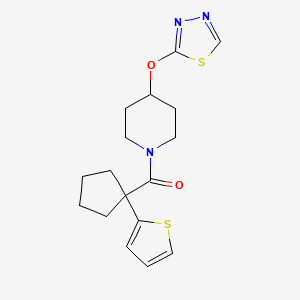
1-(Trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride is a chemical compound with the CAS Number: 2567495-10-5 . It has a molecular weight of 187.59 and its IUPAC name is 1-(trifluoromethyl)cyclopent-3-en-1-amine hydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(Trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride is 1S/C6H8F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-2H,3-4,10H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(Trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 187.59 .Scientific Research Applications
Synthesis and Building Block Potential
- 1-(Trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives, closely related to 1-(Trifluoromethyl)cyclopent-3-en-1-amine hydrochloride, are synthesized from trifluoropropanoic acid. They serve as platforms for various difunctional trifluoromethylcyclopentane derivatives, demonstrating their utility as versatile chemical building blocks (Grellepois et al., 2012).
Chemical Synthesis and Reactions
- Efficient base-promoted reactions involving similar compounds lead to the formation of various β-substituted-trifluoromethyl-ethenes. These reactions highlight the reactivity and applicability of trifluoromethylated compounds in creating novel synthons for diverse chemical applications (Meyer & El Qacemi, 2020).
- A tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines, using AgNO3 as a catalyst, is an effective method to construct 4-trifluoromethyl-3-pyrrolines. This process underscores the compound's potential in organic synthesis (Zhou et al., 2017).
Biomedical and Pharmacological Applications
- Hydroisoindoline-based compounds, including similar trifluoromethylated cyclopentenes, have been explored as high-affinity neurokinin-1 receptor antagonists. These findings indicate potential applications in therapeutic domains, particularly in neurology and psychiatry (Jiang et al., 2009).
Environmental Applications
- Fully substituted 1H-1,2,4-triazol-3-amines, synthesized through metal- and oxidant-free desulfurization and deamination condensation, may have applications in organic chemistry, medicinal chemistry, and optical materials. This research demonstrates the environmental friendliness and scalability of such synthesis methods (Guo et al., 2021).
Material Science and Engineering
- The formation of halogenated trifluoromethylated pyrroles through a one-pot synthesis illustrates the compound's utility in material science. The method's features include mild conditions and high efficiency, indicating its applicability in advanced materials development (Huang et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(trifluoromethyl)cyclopent-3-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5(10)3-1-2-4-5;/h1-2H,3-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPHVKROVUEPAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2422958.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2422963.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B2422966.png)
![2-(azepan-1-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2422967.png)


![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2422972.png)
![4-[(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoic acid](/img/structure/B2422973.png)

![N-(2-chlorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2422976.png)
![Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2422977.png)
